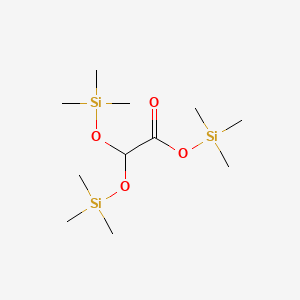
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H28O4Si3 and a molecular weight of 308.59 g/mol . It is known for its unique structure, which includes multiple trimethylsiloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester involves the interaction of its trimethylsiloxy groups with various molecular targets. These groups can act as protecting groups, preventing unwanted reactions at specific sites in a molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsiloxy groups, which can stabilize reaction intermediates and facilitate specific transformations .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in structure but with a benzene ring.
Glycolic acid, 2TMS derivative: Contains trimethylsiloxy groups but differs in the core structure.
Uniqueness
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is unique due to its multiple trimethylsiloxy groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
126800-64-4 |
|---|---|
Molecular Formula |
C11H28O4Si3 |
Molecular Weight |
308.59 g/mol |
IUPAC Name |
trimethylsilyl 2,2-bis(trimethylsilyloxy)acetate |
InChI |
InChI=1S/C11H28O4Si3/c1-16(2,3)13-10(12)11(14-17(4,5)6)15-18(7,8)9/h11H,1-9H3 |
InChI Key |
OKVILOHWNVKOME-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

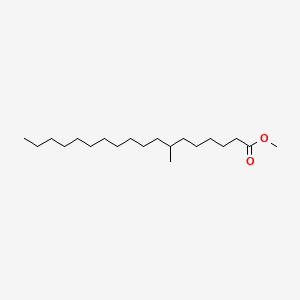
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
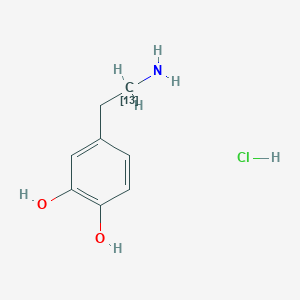
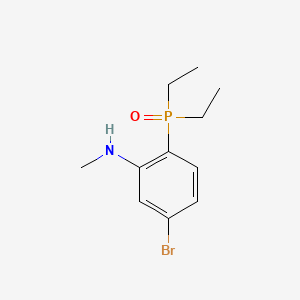


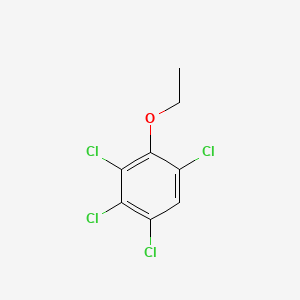
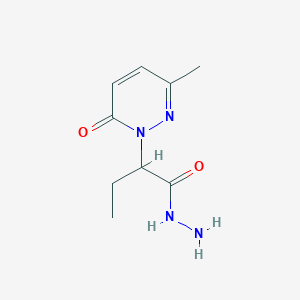
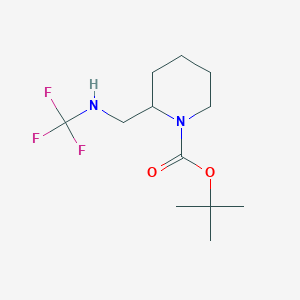
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
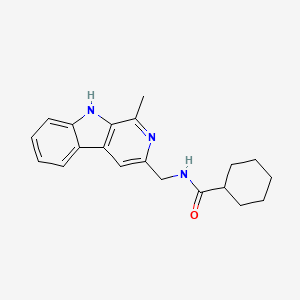
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
